3-(Bromomethyl)-4-chloro-2-fluoropyridine
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Overview
Description
3-(Bromomethyl)-4-chloro-2-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-chloro-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 4-chloro-2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-4-chloro-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyridine derivatives with various functional groups.
- Pyridine N-oxides.
- Methyl-substituted pyridines.
Scientific Research Applications
3-(Bromomethyl)-4-chloro-2-fluoropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-chloro-2-fluoropyridine involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and fluoro substituents enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
- 3-(Bromomethyl)-4-chloropyridine
- 3-(Bromomethyl)-2-fluoropyridine
- 4-Chloro-2-fluoropyridine
Comparison: 3-(Bromomethyl)-4-chloro-2-fluoropyridine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which impart distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
1805577-66-5 |
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Molecular Formula |
C6H4BrClFN |
Molecular Weight |
224.46 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloro-2-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 |
InChI Key |
ODEDBIJDFOHWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CBr)F |
Origin of Product |
United States |
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